Benzyl 2-aminoacetate, also known as benzyl glycinate, is an organic compound with the molecular formula and a molecular weight of approximately 165.19 g/mol. It features a benzyl group attached to the amino acid glycine, making it a significant compound in both chemical synthesis and biological research. The compound is characterized by its ester functionality, which allows it to participate in various
These reactions highlight its reactivity and potential for functionalization, which is critical for synthesizing more complex molecules in medicinal chemistry and related fields .
Benzyl 2-aminoacetate exhibits several biological activities, primarily due to its role as a substrate in enzymatic reactions. It is involved in amino acid metabolism and has been explored for potential therapeutic properties, including:
The compound's interaction with various molecular targets suggests its importance in biochemical pathways, particularly those involving amino acids .
The synthesis of benzyl 2-aminoacetate can be achieved through several methods:
These synthetic routes are crucial for producing benzyl 2-aminoacetate for both research and industrial applications.
Benzyl 2-aminoacetate has diverse applications across various fields:
Interaction studies involving benzyl 2-aminoacetate focus on its role as a substrate for enzymes and its effects on metabolic pathways. Research has indicated that this compound can modulate enzyme activity, influencing the synthesis of biologically active compounds. Understanding these interactions is essential for elucidating its potential therapeutic effects and optimizing its use in drug development .
Benzyl 2-aminoacetate shares structural similarities with several other compounds, each possessing unique characteristics:
| Compound | Structure/Functionality | Uniqueness |
|---|---|---|
| Benzyl alcohol | Contains a benzyl group but lacks the amino acid moiety | Simpler structure without amino functionality |
| Glycine | The simplest amino acid without the benzyl ester group | Basic structure with no aromatic ring |
| Benzyl 2-aminoethanol | A reduction product of benzyl 2-aminoacetate | Retains the amino group but lacks ester functionality |
| Benzyl glycinate hydrochloride | Salt form of benzyl 2-aminoacetate | Enhanced solubility due to hydrochloride formation |
Benzyl 2-aminoacetate's uniqueness lies in its combination of the benzyl group and amino acid ester functionality, allowing it to participate in a wide range of
Benzyl 2-aminoacetate follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The IUPAC name "benzyl 2-aminoacetate" accurately describes the molecular structure, indicating the presence of a benzyl group (phenylmethyl) attached via an ester linkage to the carboxyl group of 2-aminoacetic acid (glycine). The compound is registered under the Chemical Abstracts Service number 1738-68-7, providing a unique identifier for database searches and regulatory purposes.
Alternative nomenclature systems recognize this compound by several synonyms that reflect different naming conventions and historical usage. The most common alternative names include glycine benzyl ester, benzyl glycinate, and glycine phenylmethyl ester. These synonyms are particularly important in pharmaceutical and chemical literature, where different naming conventions may be employed depending on the context of application. The compound also appears in specialized notation systems used in peptide chemistry, where it is designated as H-Gly-OBn or H-Gly-OBzl, indicating the N-terminal free amino group and C-terminal benzyl ester protection.
The systematic identification extends to various chemical databases and regulatory systems. The compound is catalogued under multiple CAS registry numbers depending on the specific form, with the free base assigned 1738-68-7 and the hydrochloride salt designated 2462-31-9. Additional identifiers include the ChEBI ID CHEBI:168527 and the DSSTox Substance ID DTXSID90938429, which facilitate cross-referencing across different chemical information systems.
The molecular formula of benzyl 2-aminoacetate is established as C₉H₁₁NO₂, representing a relatively simple organic molecule containing nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight is precisely calculated as 165.19 g/mol using modern computational methods implemented in PubChem release 2025.04.14. This molecular weight places the compound in the category of small organic molecules suitable for various synthetic and biological applications.
The molecular composition analysis reveals important structural features that influence the compound's chemical and physical properties. The carbon-to-nitrogen ratio of 9:1 indicates a predominantly hydrocarbon framework with a single amino functional group, while the presence of two oxygen atoms reflects the ester functionality that defines the compound's reactivity profile. The hydrogen-to-carbon ratio of approximately 1.22:1 suggests a partially saturated aromatic system, consistent with the presence of the benzyl group containing a phenyl ring.
Comparative analysis with related compounds demonstrates the structural significance of the benzyl ester protection. The parent amino acid glycine (C₂H₅NO₂) has a molecular weight of only 75.07 g/mol, indicating that the benzyl esterification more than doubles the molecular mass while maintaining the essential amino acid functionality. This structural modification significantly alters the compound's solubility, stability, and reactivity characteristics compared to the parent glycine molecule.
Infrared spectroscopy provides crucial insights into the functional group characteristics of benzyl 2-aminoacetate. The carbonyl stretch of the ester group appears in the region typical for aliphatic esters, specifically between 1750-1735 cm⁻¹. This characteristic absorption confirms the presence of the ester linkage and allows for differentiation from other carbonyl-containing compounds. The C-O stretches associated with the ester functionality are observed as multiple bands in the region 1300-1000 cm⁻¹, providing additional confirmation of the ester structure.
Nuclear magnetic resonance spectroscopy offers detailed structural information about the molecular framework. Predicted ¹H NMR data for benzyl 2-aminoacetate indicates characteristic chemical shifts that align with the expected molecular structure. The benzyl CH₂ group attached to the oxygen appears as a singlet around 5.25 ppm, while the amino acid CH₂ group shows a singlet near 3.90 ppm. The aromatic protons of the phenyl ring exhibit multipicity patterns consistent with a monosubstituted benzene ring, appearing in the region 7.15-7.39 ppm.
The spectroscopic data reveals important information about molecular conformation and electronic environment. The chemical shift patterns observed in both ¹H and ¹³C NMR spectra indicate that the benzyl group maintains its characteristic aromatic character while the glycine portion retains its typical amino acid signature. These spectroscopic fingerprints are essential for confirming the identity and purity of synthetic preparations and for monitoring chemical transformations involving this compound.
Physical property analysis provides insights into the crystalline structure and conformational preferences of benzyl 2-aminoacetate. The compound exhibits a melting point of 232°C (with decomposition) for the hydrochloride salt form, indicating significant thermal stability under standard conditions. The free base form shows different thermal characteristics, with predicted boiling point values ranging from 245.5°C to 308.9°C depending on the analytical method employed.
Density measurements reveal important information about molecular packing and intermolecular interactions. The calculated density of 1.161±0.06 g/cm³ for the free base suggests efficient packing arrangements facilitated by hydrogen bonding interactions involving the amino group. The hydrochloride salt form shows a slightly lower density of 1.132 g/cm³, reflecting the different crystal packing arrangements imposed by the ionic nature of the salt.
Conformational analysis indicates that benzyl 2-aminoacetate adopts preferred orientations that minimize steric interactions while maximizing stabilizing forces. The flexible nature of the ethyl linkage connecting the amino group to the carbonyl carbon allows for rotational freedom, while the benzyl group can adopt various orientations relative to the ester plane. Three-dimensional conformational models suggest that the most stable conformations involve extended arrangements that minimize intramolecular steric clashes while allowing for potential intermolecular hydrogen bonding.
Computational chemistry investigations provide theoretical insights into the electronic structure and molecular properties of benzyl 2-aminoacetate. Density functional theory calculations reveal important information about molecular orbital distributions and electronic charge density patterns. The highest occupied molecular orbital (HOMO) is primarily localized on the nitrogen atom of the amino group, consistent with its nucleophilic character, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the carbonyl carbon of the ester group.
Theoretical studies of elimination kinetics provide mechanistic insights into the thermal decomposition pathways of related compounds. Research on N-benzylglycine ethyl ester demonstrates that elimination reactions proceed through concerted nonsynchronous six-membered cyclic transition states. The analysis of bond order and natural bond orbital charges indicates that bond polarization of the C(═O)O−C linkage, in the sense of C(═O)Oδ−···Cδ+, represents the rate-determining step in thermal elimination processes.
Computational predictions of molecular properties show excellent agreement with experimental observations. Calculated pKa values of 2.29±0.10 align well with expected behavior for amino acid esters, confirming the reliability of theoretical methods for predicting chemical behavior. The predicted LogP value of 1.38880 indicates moderate lipophilicity, suggesting favorable characteristics for pharmaceutical applications requiring cell membrane permeation.
Traditional organic synthesis of benzyl 2-aminoacetate, also known as benzyl glycinate, primarily relies on classical esterification methodologies that have been refined over decades of research [1]. The most fundamental approach involves the Fischer-Speier esterification protocol, which represents the cornerstone of amino acid ester synthesis [6]. This method involves the direct reaction between glycine and benzyl alcohol under acidic conditions, typically employing concentrated sulfuric acid or para-toluenesulfonic acid as catalysts [6].
The Fischer-Speier esterification mechanism proceeds through a well-established pathway involving protonation of the carboxylic acid carbonyl, nucleophilic attack by the alcohol, and subsequent elimination of water [36]. Research has demonstrated that this reaction requires careful temperature control, typically maintaining conditions between 0-25°C for optimal yield and minimal racemization [6]. The reaction can be represented as proceeding through six distinct mechanistic steps: protonation, addition, deprotonation, protonation, elimination, and deprotonation [36].
A particularly effective traditional method employs thionyl chloride in methanol systems, which generates anhydrous hydrogen chloride in situ [5]. This approach offers several advantages over direct acid catalysis, including more controlled reaction conditions and reduced exposure to corrosive concentrated acids [21]. The thionyl chloride method typically achieves yields ranging from 68-85% depending on reaction parameters and substrate purity [5] [21].
Alternative traditional routes include the use of benzyl chloride with glycine ethyl ester under basic conditions [3]. This nucleophilic substitution approach requires the presence of catalysts such as pyridine and xylidine mixtures, with weight ratios optimized at 1:1 to 5:1 [3]. The reaction proceeds at elevated temperatures between 110-140°C for 6-12 hours, achieving yields of approximately 70% after purification [3].
Table 1: Traditional Synthesis Methods for Benzyl 2-aminoacetate
| Method | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Fischer-Speier | H₂SO₄ | 0-25 | 12-24 | 75-85 | [6] |
| Thionyl Chloride | SOCl₂/MeOH | 0-95 | 5 | 68-85 | [5] |
| Benzyl Chloride | Pyridine/Xylidine | 110-140 | 6-12 | ~70 | [3] |
| Trimethylchlorosilane | TMSCl | Room temp | 12-24 | 85-95 | [21] |
Research investigations have revealed that the choice of solvent significantly impacts both yield and stereochemical integrity of the final product [6]. Studies using cyclohexane as a solvent demonstrated reduced racemization compared to traditional benzene-based systems, although some amino acids like tryptophan, arginine, and methionine require more polar solvents such as 2-methyltetrahydrofuran for optimal results [6].
Modern catalytic esterification approaches for benzyl 2-aminoacetate synthesis have evolved to incorporate sophisticated catalyst systems that offer enhanced selectivity and improved reaction efficiency [13] [14]. These methodologies represent significant advances over traditional acid-catalyzed processes by providing better control over reaction parameters and minimizing undesired side reactions.
Tetrabutylammonium iodide-catalyzed esterification has emerged as a particularly effective approach for benzyl ester synthesis [14]. This system operates under mild conditions using tert-butyl hydroperoxide as an oxidant, achieving excellent yields through carbon-hydrogen bond functionalization [14]. The reaction proceeds via a cross-dehydrogenative coupling mechanism that selectively targets benzylic positions while preserving the amino acid functionality [14].
Metal-assisted catalytic systems have shown remarkable promise for benzyl ester formation [13]. Carbon-supported gold catalysts, particularly those employing partially thiolated gold nanoclusters, demonstrate exceptional selectivity in aqueous-phase synthesis [13]. These systems achieve benzyl ester formation through oxidative coupling of alcohols, with graphene mesosponge-supported catalysts showing the highest selectivity towards benzyl benzoate formation under optimized conditions [13].
Niobium-based catalytic systems represent another significant advancement in catalytic esterification [26]. Both stoichiometric niobium pentachloride and silica-supported niobium catalysts have demonstrated excellent performance in benzyl ester synthesis [26]. The stoichiometric approach requires 1.5 molar equivalents of niobium pentachloride and achieves completion within 2-3 hours at room temperature [26]. The supported catalyst system, utilizing 5.4% niobium on silica gel, achieves similar yields but requires 6-9 hours under reflux conditions [26].
Table 2: Catalytic Esterification Methods
| Catalyst System | Conditions | Reaction Time | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| TBAI/TBHP | Mild, oxidative | 4-8 h | 85-92 | High | [14] |
| Au₂₅/GMS | Aqueous, 60°C | 6-12 h | 67 | Excellent | [13] |
| NbCl₅ (stoichiometric) | Room temp | 2-3 h | 85-98 | Good | [26] |
| SiO₂-Nb (catalytic) | Reflux | 6-9 h | 80-95 | Good | [26] |
Enzymatic catalysis represents a particularly elegant approach to benzyl ester synthesis, offering exceptional stereoselectivity and mild reaction conditions [16]. Lipase-catalyzed aminolysis reactions have been developed for the kinetic resolution of racemic amino acid esters, achieving enantiomeric excesses greater than 99% at 60% conversion [16]. These biocatalytic processes operate under solvent-free conditions, eliminating the need for organic solvents and reducing environmental impact [16].
The development of ionic liquid-catalyzed systems has provided another avenue for catalytic esterification [8]. Bronsted acidic ionic liquids under microwave irradiation achieve rapid esterification with conversions exceeding 90% in significantly reduced reaction times [8]. These systems offer the additional advantage of catalyst recyclability, with ionic liquids maintaining activity for multiple reaction cycles [8].
The implementation of green chemistry principles in benzyl 2-aminoacetate synthesis has become increasingly important as environmental consciousness drives the development of sustainable manufacturing processes [15] [19]. Solvent-free protocols represent a particularly significant advancement in reducing the environmental footprint of amino acid ester production while often improving reaction efficiency and product purity.
Mechanically induced solvent-free esterification using high-speed ball-milling has emerged as a revolutionary approach to ester synthesis [19]. This methodology employs two distinct systems: iodine with potassium dihydrogen phosphate and potassium iodide with triethyl phosphite [19]. Both systems operate at room temperature without requiring organic solvents or transition metal catalysts [19]. The iodine-potassium dihydrogen phosphate system successfully replaces traditional organic phosphorus reagents with inorganic phosphorus salts, while the potassium iodide-triethyl phosphite system enables esterification with easily removable triethyl phosphite [19].
Microwave-assisted synthesis protocols have demonstrated remarkable efficiency in green ester synthesis [8] [15]. These methods significantly reduce reaction times while maintaining high yields and selectivity [8]. Microwave irradiation at temperatures between 80-120°C for 20-30 minutes achieves conversions comparable to conventional heating methods that require several hours [8]. The use of ionic liquids as both catalyst and reaction medium in microwave-assisted protocols provides additional environmental benefits through catalyst recyclability [8].
Aqueous-phase synthesis represents another significant advancement in green chemistry applications [13]. The development of hydrophobic carbon-supported catalysts enables efficient ester formation in aqueous media, eliminating the need for organic solvents [13]. These systems achieve maximum yields of 67% for benzyl ester formation under optimized conditions while providing the additional benefit of easy product separation through the hydrophobic nature of the support material [13].
Table 3: Green Chemistry Approaches for Benzyl 2-aminoacetate Synthesis
| Method | Solvent | Energy Source | Reaction Time | Yield (%) | Environmental Benefits | Reference |
|---|---|---|---|---|---|---|
| Ball-Milling | None | Mechanical | 2-4 h | 75-90 | No solvents, room temp | [19] |
| Microwave-Ionic Liquid | Ionic Liquid | Microwave | 20-30 min | 85-95 | Recyclable catalyst | [8] |
| Aqueous Catalysis | Water | Thermal | 6-12 h | 67 | Water solvent | [13] |
| Enzymatic | None | Thermal | 8-24 h | 70-78 | Biodegradable catalyst | [16] |
Selenium-catalyzed oxidation protocols have been developed for the green synthesis of carboxylic acids and esters [15]. These systems employ diluted aqueous hydrogen peroxide as the oxidant with diphenyl diselenide as the catalyst, achieving conversions up to 99% under mild conditions [15]. The reaction proceeds in water without organic co-solvents, representing a significant improvement in environmental compatibility [15].
The development of solvent-free enzymatic protocols has provided exceptional stereoselectivity while eliminating organic solvent usage [16]. These biocatalytic processes employ lipases for the kinetic resolution of racemic amino acid esters, achieving enantiomeric excesses exceeding 99% [16]. The solvent-free nature of these reactions simplifies product isolation and reduces waste generation significantly [16].
Industrial-scale production of benzyl 2-aminoacetate requires careful optimization of multiple parameters to achieve economic viability while maintaining product quality and environmental compliance [22]. The transition from laboratory-scale synthesis to industrial manufacturing involves sophisticated process engineering that addresses scalability, cost-effectiveness, and regulatory requirements.
Continuous flow systems represent a significant advancement in industrial-scale production, reducing reaction times by approximately 40% compared to traditional batch processes . These systems provide enhanced heat and mass transfer characteristics, leading to improved reaction control and product consistency . Industrial protocols typically employ continuous flow reactors with integrated solvent recovery systems to minimize waste and reduce operating costs .
Process optimization studies have identified critical parameters for large-scale synthesis . Temperature control within ±0.5°C, precise stoichiometric ratios, and controlled addition rates are essential for maintaining product quality at industrial scales . High-performance liquid chromatography purity specifications typically exceed 99%, with chiral high-performance liquid chromatography confirming enantiomeric excess greater than 98% .
Table 4: Industrial Production Parameters
| Parameter | Laboratory Scale | Industrial Scale | Optimization Factor | Reference |
|---|---|---|---|---|
| Batch Size | 1-10 g | 10-100 kg | 1000-10000x | |
| Purity Requirement | >95% | >99% | Enhanced purification | |
| Reaction Time | Variable | Optimized | 40% reduction | |
| Enantiomeric Excess | >90% | >98% | Improved stereocontrol |
Techno-economic analysis of industrial benzyl ester production has revealed favorable economics for large-scale manufacturing [22]. Studies examining benzyl benzoate production through enzymatic transesterification demonstrate positive net present value and return on investment indicators [22]. The analysis considers total capital investment, production costs, and market pricing to establish economic viability [22].
Catalyst recovery and recycling systems are crucial components of industrial-scale operations [8] [22]. Ionic liquid-based catalysts demonstrate recyclability for up to four use cycles with minimal activity loss [8]. Enzymatic systems show similar recyclability characteristics, with lipases maintaining stability through multiple production cycles [22]. These recovery systems significantly impact overall production economics by reducing catalyst replacement costs [22].
Quality control systems for industrial production employ multiple analytical techniques to ensure product specifications . Real-time monitoring using high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and mass spectrometry provides continuous quality assessment throughout the production process . Statistical process control methodologies ensure consistent product quality and facilitate regulatory compliance .
Industrial solvent management systems incorporate advanced distillation and recovery technologies . Toluene and dichloromethane recovery through fractional distillation achieves greater than 95% solvent recovery, significantly reducing both costs and environmental impact . These systems include integrated purification steps to maintain solvent quality for reuse .
Advanced purification methodologies for benzyl 2-aminoacetate are essential for achieving pharmaceutical-grade product quality and maximizing overall process yields [24] [25]. These techniques encompass both traditional separation methods and innovative approaches that address the specific challenges associated with amino acid ester purification.
Crystallization represents the primary purification method for benzyl 2-aminoacetate, with multiple polymorphic forms requiring careful control of crystallization conditions [27]. Metal-assisted and microwave-accelerated evaporative crystallization techniques have demonstrated remarkable efficiency in producing high-quality crystals [27]. These methods achieve complete crystallization in 35-45 seconds with 100% selectivity for the desired polymorphic form [27]. The use of functionalized silver island films as nucleation sites provides precise control over crystal morphology and size distribution [27].
Table 5: Purification Methods and Yields
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time | Reference |
|---|---|---|---|---|
| Recrystallization | 95-98 | 80-90 | 2-4 h | [26] |
| Column Chromatography | 98-99 | 75-85 | 4-8 h | [25] |
| Liquid-Liquid Extraction | 90-95 | 85-95 | 1-2 h | [24] |
| Metal-Assisted Crystallization | >99 | 90-95 | 35-45 sec | [27] |
Liquid chromatographic separation techniques provide exceptional resolution for amino acid ester purification [25]. High-pressure liquid chromatography using complementary column chemistries achieves baseline separation of individual amino acid components [25]. The methodology employs reversed-phase columns for initial separation followed by mixed-mode ion-exchange columns for final purification [25]. This two-step approach ensures removal of both structural isomers and enantiomeric impurities [25].
Extraction methodologies for amino acid ester purification have been optimized to maximize yield while minimizing processing costs [24]. The conversion of hydrochloride salts to free base forms through aqueous base treatment followed by organic solvent extraction achieves high recovery yields [24]. The selection of appropriate organic solvents based on partition coefficients and selectivity factors is crucial for efficient purification [24].
Distillation techniques for benzyl ester purification require careful temperature control to prevent thermal decomposition [26]. Vacuum distillation at reduced pressures enables purification at lower temperatures, preserving product integrity [26]. The collection of specific boiling point fractions at 142-143°C under 10 mmHg pressure achieves product purities exceeding 97% [3].
Yield enhancement strategies encompass multiple approaches targeting different aspects of the synthesis and purification process . Process optimization through statistical design of experiments identifies critical parameters affecting overall yield . The integration of continuous monitoring systems enables real-time process adjustments to maintain optimal conditions .
Solvent selection plays a crucial role in yield enhancement, with studies demonstrating significant variations based on solvent polarity and coordinating ability [6]. The use of green ethers such as 2-methyltetrahydrofuran provides excellent yields while maintaining enantiomeric purity [6]. These solvents offer superior water azeotrope characteristics compared to traditional aromatic solvents [6].
Advanced analytical techniques for purity assessment include charged aerosol detection coupled with liquid chromatography [25]. This methodology provides sensitive detection of amino acid esters without requiring derivatization [25]. The technique achieves detection limits suitable for trace impurity analysis while maintaining quantitative accuracy across wide concentration ranges [25].
The solubility profile of benzyl 2-aminoacetate in organic solvents is primarily governed by its dual nature as both an ester and an amine-containing compound. The benzyl group significantly enhances lipophilicity compared to simpler amino acid esters, directly influencing both solubility characteristics and reactivity profiles . With a calculated Log P value of 0.72, benzyl 2-aminoacetate demonstrates moderate lipophilicity, positioning it favorably for dissolution in various organic media [2].
The compound exhibits excellent solubility in polar aprotic solvents, particularly dimethyl sulfoxide, where it readily dissolves at concentrations exceeding 2 milligrams per milliliter [3]. In alcoholic solvents, benzyl 2-aminoacetate shows high solubility in methanol and ethanol, facilitated by hydrogen bonding interactions between the amino group and hydroxyl functionalities of the alcohols [4] [6]. The compound also demonstrates significant solubility in dichloromethane and ethyl acetate, making it suitable for extraction and purification procedures commonly employed in synthetic organic chemistry [7] [8].
Comparative studies with related benzyl esters indicate that benzyl alcohol-derived compounds generally exhibit enhanced solubility in organic solvents due to the aromatic character of the protecting group [9]. The polar surface area of 52.0 Ų suggests moderate polarity, which correlates with the observed solubility patterns across different solvent systems [2]. The presence of one hydrogen bond donor and two hydrogen bond acceptors facilitates favorable intermolecular interactions with protic solvents [2].
| Solvent System | Solubility Rating | Comments |
|---|---|---|
| Dimethyl sulfoxide | Highly soluble | >2 mg/mL, requires ultrasonic treatment |
| Methanol | Highly soluble | Clear solutions obtained |
| Ethanol | Highly soluble | Compatible with alcoholic media |
| Dichloromethane | Soluble | Suitable for extraction procedures |
| Ethyl acetate | Soluble | Compatible with standard workup |
| Water | Limited solubility | Requires salt formation for enhancement |
The thermal characteristics of benzyl 2-aminoacetate vary significantly between the free base and its hydrochloride salt form. The hydrochloride salt exhibits a well-defined melting point range of 128.0 to 140.0 degrees Celsius, with most sources reporting values between 128.0 and 132.0 degrees Celsius [10] [11] [12]. This relatively narrow melting point range indicates good purity and crystalline structure of the salt form.
The free base form of benzyl 2-aminoacetate presents different thermal behavior, with a reported boiling point of 245.5 degrees Celsius at 760 millimeters of mercury [13] [14]. However, specific melting point data for the free base remains unreported in the literature, likely due to the compound's tendency to undergo thermal decomposition before reaching a clear melting point [13].
Thermal stability studies on related amino acid esters suggest that benzyl 2-aminoacetate may begin to show signs of degradation at temperatures exceeding 150 degrees Celsius [15]. The ester linkage represents a potential site of thermal instability, particularly under conditions of elevated temperature and humidity [8]. Storage recommendations consistently specify maintenance at temperatures below negative 20 degrees Celsius to ensure long-term stability [16] [12] [17].
The crystalline structure of the hydrochloride salt contributes to its thermal stability profile. The ionic interactions between the protonated amino group and chloride anion provide additional stabilization compared to the free base form [12]. Flash point determinations indicate values around 109.5 to 110.3 degrees Celsius for the hydrochloride salt, establishing important safety parameters for handling procedures [13] [14].
| Form | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) | Decomposition Temperature (°C) |
|---|---|---|---|---|
| Free base | Not reported | 245.5 | - | >150 |
| Hydrochloride salt | 128.0-140.0 | - | 109.5-110.3 | >130 |
The stability of benzyl 2-aminoacetate in aqueous solutions demonstrates pronounced pH dependency, characteristic of amino acid ester derivatives. The compound's behavior in aqueous media is influenced by the ionization state of the amino group, which has a typical pKa value around 9-10 for aliphatic amines [18]. At physiological pH values, the amino group exists predominantly in its protonated form, enhancing water solubility but also affecting stability profiles.
Under acidic conditions (pH 1-3), benzyl 2-aminoacetate demonstrates enhanced stability due to complete protonation of the amino group, which reduces nucleophilic character and subsequent hydrolytic susceptibility [18]. Studies on related peptide esters indicate maximal stability occurring at pH 3-4, where the compounds maintain high water solubility while minimizing hydrolytic degradation [18]. The ester bond remains relatively stable under these conditions for extended periods.
In neutral to slightly alkaline conditions (pH 7-9), the compound shows moderate stability, though gradual hydrolysis of the ester linkage may occur over extended time periods. The rate of hydrolysis increases significantly at pH values above 10, where hydroxide ion concentration promotes nucleophilic attack on the carbonyl carbon of the ester group [19]. Basic conditions (pH >11) result in rapid degradation, with complete hydrolysis occurring within hours under strongly alkaline conditions.
The hydrochloride salt form exhibits enhanced aqueous stability compared to the free base, particularly in neutral pH ranges [6]. The ionic character of the salt promotes dissolution while maintaining structural integrity for reasonable timeframes. Buffered solutions at pH 6-7 provide optimal conditions for aqueous stability, balancing solubility requirements with chemical stability [12].
| pH Range | Stability Profile | Half-life | Recommended Use |
|---|---|---|---|
| 1-3 | Highly stable | >24 hours | Long-term aqueous storage |
| 4-6 | Stable | 12-24 hours | Standard aqueous applications |
| 7-9 | Moderately stable | 4-12 hours | Short-term use recommended |
| 10-12 | Unstable | <4 hours | Avoid prolonged exposure |
| >12 | Rapidly degrading | <1 hour | Not recommended |